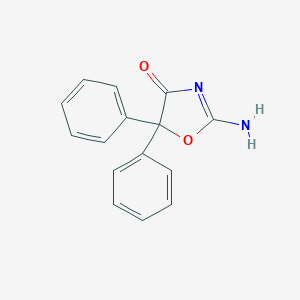
2-Amino-5,5-diphenyl-1,3-oxazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5,5-diphenyl-1,3-oxazol-4-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
2-Amino-5,5-diphenyl-1,3-oxazol-4-one has been studied for its potential therapeutic properties. The compound's ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in drug discovery and development.
Therapeutic Uses
- Antimicrobial Activity : Research indicates that derivatives of 1,3-oxazole compounds exhibit significant antibacterial properties. For instance, some synthesized derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains like Staphylococcus aureus and Escherichia coli .
Biological Evaluation
The biological evaluation of this compound has revealed promising results in various studies:
Antibacterial Studies
A study reported that specific derivatives exhibited strong antibacterial activity with MIC values as low as 62.5 µg/mL against Bacillus subtilis and Staphylococcus aureus . This suggests that modifications to the oxazole scaffold can enhance antimicrobial efficacy.
Antibiofilm Activity
In addition to antibacterial properties, certain derivatives demonstrated the ability to inhibit biofilm formation in Enterococcus faecium, indicating potential applications in combating biofilm-associated infections .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. For example:
- The transformation of N-acyl-α-amino acids into their corresponding oxazolones has been explored to enhance antimicrobial profiles while minimizing toxicity .
Case Study 1: Antimicrobial Efficacy
A detailed study synthesized several derivatives based on the oxazole framework and evaluated their antimicrobial activities. The results showed that compounds derived from this compound exhibited varying degrees of effectiveness against multiple bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4b | 62.5 | Bacillus subtilis |
| 4b | 62.5 | Staphylococcus aureus |
| 2 | >500 | Enterococcus faecium |
Case Study 2: Structure Activity Relationship (SAR)
Research focused on understanding how structural modifications influence biological activity. The introduction of different substituents on the phenyl moiety was found to significantly alter the antibacterial efficacy of the compounds derived from this compound .
属性
CAS 编号 |
17925-19-8 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-17-13(18)15(19-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18) |
InChI 键 |
HJLORPOJAABKIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)N=C(O2)N)C3=CC=CC=C3 |
Key on ui other cas no. |
17925-19-8 |
同义词 |
2-amino-5,5-diphenyl-1,3-oxazol-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















